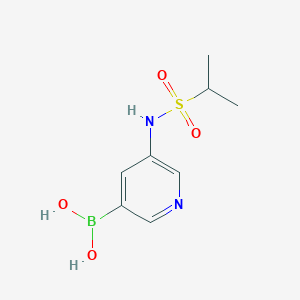

(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid

描述

属性

IUPAC Name |

[5-(propan-2-ylsulfonylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4S/c1-6(2)16(14,15)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWDCWXPHADGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NS(=O)(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744922 | |

| Record name | {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-38-1 | |

| Record name | {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of a new carbon-carbon bond between the boron-bearing pyridine ring and a variety of aryl or heteroaryl halides. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research and industrial applications .

化学反应分析

Types of Reactions: (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives

科学研究应用

Medicinal Chemistry

KIF18A Inhibition

Recent studies have indicated that (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid acts as an inhibitor of the KIF18A protein. KIF18A is involved in microtubule dynamics and is implicated in various cancers. The inhibition of KIF18A can lead to reduced tumor growth, making this compound a candidate for anti-cancer therapies. It has shown efficacy in modulating conditions such as solid tumors and hematological malignancies, including leukemia and lymphoma .

Therapeutic Applications

The compound has been proposed for therapeutic use against KIF18A-mediated diseases, including cancer and inflammation. Its ability to interfere with cell proliferation pathways positions it as a promising agent in the development of new cancer treatments .

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

this compound can be utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound facilitates the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds .

Biological Research Tool

Biological Assays

In biological research, this compound serves as a tool for studying protein interactions and cellular mechanisms. Its ability to inhibit specific proteins allows researchers to dissect pathways involved in cell division and cancer progression. Such studies are crucial for understanding disease mechanisms and developing targeted therapies .

Data Tables

Case Study 1: KIF18A Inhibition

In a study focusing on the modulation of KIF18A activity, this compound was administered to cancer cell lines. The results demonstrated a significant reduction in cell proliferation, suggesting its potential role as an anti-cancer agent.

Case Study 2: Synthetic Applications

Another investigation highlighted the efficiency of this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The study reported high yields of biaryl products, showcasing its utility in synthetic organic chemistry.

作用机制

The mechanism of action of (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Electronic and Steric Effects of Substituents

Trifluoromethyl Substituent

- (5-Trifluoromethylpyridin-3-yl)boronic acid (CAS: 947533-51-9) has a strong electron-withdrawing trifluoromethyl group at position 3. This significantly reduces electron density at the boron center, enhancing electrophilicity and accelerating coupling reactions compared to electron-donating groups .

- Molecular Weight : 190.92 g/mol (vs. higher weight for sulfonamide analogs due to the S=O and isopropyl groups).

- NMR Data : For related trifluoromethyl analogs, $^{19}\text{F}$ NMR shifts near -72 ppm are typical , whereas sulfonamide analogs may exhibit distinct $^{1}\text{H}$ or $^{11}\text{B}$ shifts due to hydrogen bonding.

Aryl and Heteroaryl Substituents

- (4-(2-Fluorophenyl)pyridin-3-yl)boronic acid and (4-(4-fluorophenyl)pyridin-3-yl)boronic acid () demonstrate how substituent position affects reactivity. Yields in Suzuki couplings vary: 25.7% for 2-fluorophenyl vs. 32.6% for 4-fluorophenyl, suggesting steric or electronic tuning at the ortho position hinders coupling efficiency .

- (5-Phenylpyridin-3-yl)boronic acid (CAS: 850991-38-7) introduces a planar, electron-rich aryl group. Its similarity score (0.78 vs. target compound) reflects reduced steric bulk compared to isopropyl sulfonamide .

Alkyne and Alkoxy Substituents

- (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid (CAS: 917471-30-8) contains a linear alkyne group, enabling click chemistry applications. The sp-hybridized carbon creates distinct electronic effects (similarity score: 0.76), contrasting with the sulfonamide’s polarity .

- (5-[(Propan-2-yl)oxy]pyridin-3-yl)boronic acid (–6) features an isopropoxy group. Its electron-donating nature and moderate steric hindrance yield high coupling efficiencies (e.g., 93% yield in imidazopyridine synthesis) .

Reactivity in Cross-Coupling Reactions

- Steric Hindrance : Bulky groups like trimethylsilyl () or isopropyl sulfonamide may require optimized conditions (e.g., higher temperatures or Pd catalysts with bulky ligands) to prevent inhibition of transmetallation .

生物活性

(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids, in general, have been recognized for their diverse applications in drug development due to their ability to interact with biological molecules, particularly proteins and enzymes. This article aims to provide a comprehensive overview of the biological activities associated with this specific boronic acid derivative, supported by relevant research findings and case studies.

This compound features a pyridine ring substituted with a sulfonamide group and a boronic acid moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. The compound this compound may function as a proteasome inhibitor similar to bortezomib, which is clinically used for treating multiple myeloma. Studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways .

Table 1: Summary of Anticancer Studies on Boronic Acids

| Study | Compound | Cancer Type | Mechanism | Outcome |

|---|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | Effective in reducing tumor size | |

| This compound | Various | Similar to bortezomib | Potentially effective |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, making it a candidate for further development in combating resistant bacterial strains .

Case Studies

Case Study 1: Bortezomib Analogues

A study investigated various bortezomib analogues, including derivatives with different substituents on the pyridine ring. Results indicated that modifications could enhance potency and selectivity against cancer cell lines .

Case Study 2: Boronic Acids in Antimicrobial Research

In another study focusing on the synthesis of novel boronic acids, researchers found that certain derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be evaluated for similar applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in target proteins. This property is crucial for its role as an enzyme inhibitor, allowing it to modulate various biochemical pathways effectively .

常见问题

Q. What are the key synthetic routes for preparing (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of the pyridine ring with the sulfonamido group. This may involve nucleophilic substitution or coupling reactions using intermediates like halopyridines and sulfonamide reagents under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Step 2 : Introduction of the boronic acid group via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system (toluene/EtOH/H₂O) are commonly used .

- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity, as impurities can interfere with downstream applications .

Q. How does the sulfonamido substituent influence the compound’s stability during synthesis?

The 1-methylethylsulfonamido group enhances steric bulk and electron-withdrawing effects, which can stabilize the boronic acid moiety against hydrolysis. However, it may also reduce reactivity in cross-coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or longer reaction times) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹¹B NMR confirm the boronic acid structure and sulfonamido substitution pattern .

- LCMS/HPLC : Used to assess purity and molecular weight (e.g., m/z [M+H]+ signals) .

- Elemental Analysis : Validates stoichiometry, particularly for boron and sulfur content .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during Suzuki-Miyaura coupling with this compound?

Discrepancies in coupling yields may arise from:

- Steric hindrance : The sulfonamido group can impede transmetalation. Solutions include using bulky ligands (e.g., PEPPSI-IPr) or microwave-assisted synthesis to enhance reaction kinetics .

- Boron protection : Temporary protection of the boronic acid (e.g., as a pinacol ester) can prevent side reactions, followed by deprotection post-coupling .

Q. What strategies optimize the compound’s bioavailability in biochemical assays?

- Lipophilicity enhancement : The sulfonamido group improves metabolic stability, but its hydrophobicity can limit solubility. Co-solvents (e.g., DMSO) or formulation with cyclodextrins may enhance aqueous compatibility .

- Targeted delivery : Conjugation to polyethylene glycol (PEG) or nanoparticle carriers improves cellular uptake in enzyme inhibition studies .

Q. How does the compound’s reactivity compare to analogs like (5-trifluoromethylpyridin-3-yl)boronic acid?

- Electronic effects : The sulfonamido group is less electron-withdrawing than trifluoromethyl, reducing boronic acid’s electrophilicity but improving diol-binding selectivity in enzyme inhibition .

- Biological activity : Unlike trifluoromethyl analogs, the sulfonamido group enables hydrogen bonding with active-site residues (e.g., serine proteases), enhancing specificity .

Methodological Challenges and Solutions

Addressing hydrolysis of the boronic acid group during long-term storage

- Storage conditions : Keep under inert gas (argon) at −20°C in anhydrous solvents (e.g., THF) to prevent moisture exposure .

- Stabilizers : Additives like 1,2-dimethoxyethane (DME) can stabilize boronic acids by forming reversible complexes .

Designing structure-activity relationship (SAR) studies for drug discovery

- Core modifications : Synthesize derivatives with varied sulfonamido substituents (e.g., cyclopropyl vs. tert-butyl) to assess steric and electronic impacts on target binding .

- Biological assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to diol-containing proteins (e.g., lectins or proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。